molecular formula C18H20N2O4 B2615477 2-(benzylamino)-3-[(4-hydroxy-2-methylphenyl)carbamoyl]propanoic acid CAS No. 1098635-09-6

2-(benzylamino)-3-[(4-hydroxy-2-methylphenyl)carbamoyl]propanoic acid

Cat. No.: B2615477
CAS No.: 1098635-09-6
M. Wt: 328.368
InChI Key: LQFHXBFROLGEFU-UHFFFAOYSA-N
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Description

2-(Benzylamino)-3-[(4-hydroxy-2-methylphenyl)carbamoyl]propanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a benzylamino group, a hydroxy-methylphenyl carbamoyl group, and a propanoic acid backbone, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylamino)-3-[(4-hydroxy-2-methylphenyl)carbamoyl]propanoic acid typically involves multiple steps:

    Formation of the Benzylamino Group: This can be achieved by reacting benzylamine with an appropriate precursor, such as a halogenated propanoic acid derivative, under basic conditions.

    Introduction of the Hydroxy-Methylphenyl Carbamoyl Group: This step involves the reaction of 4-hydroxy-2-methylphenyl isocyanate with the intermediate formed in the first step. The reaction is usually carried out in an organic solvent like dichloromethane, under controlled temperature conditions.

    Final Assembly: The final product is obtained by coupling the intermediate compounds through a condensation reaction, often facilitated by a coupling agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the carbamoyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The benzylamino group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-(benzylamino)-3-[(4-hydroxy-2-methylphenyl)carbamoyl]propanoic acid can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural complexity. It may serve as a ligand in biochemical assays to investigate protein-ligand interactions.

Medicine

Medically, this compound could be explored for its potential therapeutic properties. Its structural features suggest it might interact with biological targets relevant to diseases, making it a candidate for drug development studies.

Industry

In industry, this compound could be used in the synthesis of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility allows for its incorporation into various industrial processes.

Mechanism of Action

The mechanism of action of 2-(benzylamino)-3-[(4-hydroxy-2-methylphenyl)carbamoyl]propanoic acid would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions could modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Amino)-3-[(4-hydroxyphenyl)carbamoyl]propanoic acid: Lacks the benzyl group, which may affect its binding affinity and specificity.

    2-(Benzylamino)-3-[(4-hydroxyphenyl)carbamoyl]propanoic acid: Lacks the methyl group on the phenyl ring, potentially altering its chemical reactivity and biological activity.

Uniqueness

2-(Benzylamino)-3-[(4-hydroxy-2-methylphenyl)carbamoyl]propanoic acid is unique due to the presence of both the benzylamino and hydroxy-methylphenyl carbamoyl groups. This combination of functional groups provides a distinctive set of chemical properties and biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(benzylamino)-4-(4-hydroxy-2-methylanilino)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c1-12-9-14(21)7-8-15(12)20-17(22)10-16(18(23)24)19-11-13-5-3-2-4-6-13/h2-9,16,19,21H,10-11H2,1H3,(H,20,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQFHXBFROLGEFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)O)NC(=O)CC(C(=O)O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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